7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. Its IUPAC name reflects the cyclohexyl substituent at position 7 and a pyridin-3-yl group at position 2 (Figure 1). The compound’s Registry Number (RN) is 945158-38-3 .
Properties
IUPAC Name |
11-cyclohexyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-18-15-12-21-19-22-17(13-5-4-9-20-11-13)23-25(19)16(15)8-10-24(18)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZICMSKIIYDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can facilitate the efficient synthesis of the triazolo[1,5-a]pyridine core . Additionally, the use of environmentally friendly oxidizers, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI), can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl, Pb(OAc)4, or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: CuBr/1,10-phenanthroline, CuOx-ZnO/Al2O3-TiO2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for developing adenosine receptor antagonists, which can be used in the treatment of various diseases.
Drug Delivery Systems: Functionalization of the compound allows for the creation of multi-target ligands, receptor probes, and diagnostic or theranostic systems.
Fluorescent Probes: The compound can be modified with fluorescent moieties to create probes for studying adenosine receptors.
Material Science: The compound’s unique structure makes it suitable for designing efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as adenosine receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects . Computational studies, including molecular docking and supervised molecular dynamics (SuMD) simulations, have provided insights into the preferred binding modes of the compound at different adenosine receptor subtypes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidinones are a versatile class of heterocycles with diverse biological and electrochemical properties. Below, we compare the target compound with analogous derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Substituent-Driven Property Variations
- Electrochemical Activity : Unlike S1-TP, S2-TP, and S3-TP (which show distinct oxidation/reduction peaks ), the target compound’s electrochemical behavior remains unstudied, highlighting a research gap.
- Bioactivity: Hydroxyphenyl and chlorobenzyl substituents in and correlate with antimicrobial and anticancer activities, respectively.
Biological Activity
7-cyclohexyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex fused ring system that includes pyridine, triazole, and pyrimidine moieties. Its molecular formula is CHNO, with a molecular weight of approximately 325.38 g/mol. The presence of these heterocycles is often linked to various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. In particular, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, the compound's ability to inhibit CDK4 has been highlighted in patent literature as a mechanism for its potential effectiveness against cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in cellular signaling pathways. For example, inhibitors targeting p38 mitogen-activated protein kinase (MAPK) pathways have been developed from similar structural frameworks . This inhibition can lead to reduced inflammatory responses and potential therapeutic applications in diseases characterized by excessive inflammation.
Synthesis and Testing
A study synthesized several derivatives of triazolo-pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications in the cyclohexyl group significantly influenced biological activity. Specific derivatives showed IC values in the low micromolar range against human cancer cell lines .
Mechanistic Insights
Mechanistic studies using molecular docking simulations have provided insights into how these compounds interact with target proteins. For instance, binding affinity studies have shown that the triazole ring plays a critical role in stabilizing interactions with target enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, often starting with aminotriazole derivatives and carbonyl-containing precursors. A representative method (adapted from Shah & Rojivadiya) involves:
Fusion of aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde (0.01 mol) in DMF for 10–12 minutes.
Cooling, methanol addition, and overnight crystallization.
Purification via ethanol recrystallization .
Optimization strategies include solvent selection (e.g., DMF vs. phosphorus oxychloride in reflux conditions ), stoichiometric adjustments, and temperature control. Yield improvements (>80%) are achievable by monitoring intermediates via TLC and optimizing recrystallization solvents.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending) .
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons and cyclohexyl substituents. Variable-temperature NMR resolves dynamic tautomerism .
- Mass spectrometry : To verify molecular ion peaks (e.g., m/z 533 observed in similar triazolopyrimidines ).
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols.
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability.
Q. How can researchers mitigate hazards during synthesis and handling?
- Safety protocols : Use fume hoods, gloves, and eye protection.
- Waste management : Neutralize acidic/byproduct streams before disposal .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent decomposition .
No significant hazards are reported for structurally similar compounds, but assume reactivity due to the triazole core .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP/D solubility : Use MarvinSketch or ACD/Labs.
- pKa prediction : SPARC or ChemAxon.
- Docking studies : AutoDock Vina for target-binding affinity .
Validate predictions with experimental HPLC retention times or shake-flask solubility tests.
Advanced Research Questions
Q. How can reaction pathways be modified to introduce diverse substituents for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the cyclohexyl group with cyclobutyl or aryl groups via nucleophilic substitution (e.g., using POCl₃ as a catalyst ).
- Cross-coupling reactions : Suzuki-Miyaura to attach pyridinyl or heteroaromatic groups .
- High-throughput screening : Use robotic liquid handlers to test 100+ derivatives in parallel.
Track regioselectivity via LC-MS and compare yields (50–95% range expected) .
Q. How do contradictory bioactivity results across cell lines or assays arise, and how can they be resolved?
Contradictions may stem from:
- Cell line heterogeneity : Validate targets via CRISPR knockouts or siRNA silencing.
- Assay interference : Test for false positives (e.g., compound fluorescence in MTT assays) using label-free methods like RT-qPCR .
- Metabolic stability : Perform hepatic microsome stability assays to rule out rapid degradation .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicology?
Adapt the INCHEMBIOL framework ():
Abiotic studies : Hydrolysis/photolysis rates under varying pH/UV conditions.
Biotic studies : Aerobic/anaerobic degradation using soil microcosms.
Toxicity tiers : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .
Model bioaccumulation potential using EPI Suite and compare with experimental BCF values.
Q. How can advanced spectral techniques resolve ambiguities in tautomeric or stereochemical configurations?
- X-ray crystallography : Definitive proof of solid-state structure (e.g., triazole-pyrimidine fusion geometry ).
- Dynamic NMR : Identify tautomers via temperature-dependent chemical shift changes.
- DFT calculations : Compare computed ¹³C NMR shifts with experimental data to validate tautomer dominance .
Q. What strategies improve bioavailability and pharmacokinetics for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
